2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride
Overview
Description
WAY 208466 dihydrochloride is a potent and selective agonist of the 5-HT6 receptor. It is known for its high affinity (Ki = 4.8 nM) and ability to induce cAMP production in HeLa cells expressing cloned human 5-HT6 receptors . This compound has been shown to increase cortical GABA levels and exhibits anxiolytic and antidepressant effects in rat studies .
Mechanism of Action
Target of Action
WAY 208466 dihydrochloride is a potent and selective full agonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
As a full agonist of the 5-HT6 receptor, WAY 208466 dihydrochloride binds to this receptor and mimics the effect of the natural ligand, serotonin . This binding activates the receptor, leading to an increase in intracellular cAMP levels .
Biochemical Pathways
The activation of the 5-HT6 receptor by WAY 208466 dihydrochloride leads to an increase in cortical GABA levels in the cerebral cortex . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Result of Action
The activation of the 5-HT6 receptor and the subsequent increase in GABA levels in the cerebral cortex result in antidepressant and anxiolytic-like effects . This suggests that WAY 208466 dihydrochloride could potentially be used in the treatment of conditions such as depression and anxiety disorders .
Preparation Methods
The synthesis of WAY 208466 dihydrochloride involves several steps, starting with the formation of the core pyrrolopyridine structure. The synthetic route typically includes the following steps:
Formation of the Pyrrolopyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolopyridine core with a fluorophenylsulfonyl chloride reagent.
Industrial production methods for WAY 208466 dihydrochloride are not widely documented, but they would likely involve optimization of the above synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
WAY 208466 dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be employed to introduce various functional groups onto the pyrrolopyridine core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like dimethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY 208466 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the 5-HT6 receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the effects of 5-HT6 receptor activation on cellular processes, including cAMP production and GABA levels.
Industry: The compound is used in the development of new pharmaceuticals targeting the 5-HT6 receptor.
Comparison with Similar Compounds
WAY 208466 dihydrochloride is unique due to its high selectivity and potency as a 5-HT6 receptor agonist. Similar compounds include:
WAY 181187: Another 5-HT6 receptor agonist with similar anxiolytic and antidepressant effects.
WAY 163909: A selective 5-HT6 receptor agonist used in similar research applications.
WAY 267464: A compound with comparable receptor affinity and biological effects.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and specific applications in research and therapy.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHMLBVCLITHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207064-61-6 | |
Record name | WAY-208466 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207064616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY-208466 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID7Y1EE12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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